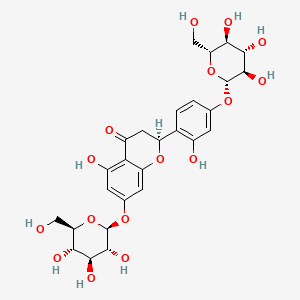

Steppogenin-7,4'-di-O-beta-D-glucoside

描述

Contextualization within Flavonoid Glycoside Chemistry

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, characterized by a C6-C3-C6 backbone structure. They are further categorized into various subclasses based on the oxidation state and substitution pattern of the C ring. Steppogenin-7,4'-di-O-beta-D-glucoside belongs to the flavanone (B1672756) subclass of flavonoids. Flavanones are distinguished by a saturated C ring with a ketone group at the C-4 position.

The "glycoside" designation indicates that the core flavonoid structure, in this case, steppogenin (B192451), is attached to one or more sugar moieties. In this compound, two beta-D-glucose units are attached to the steppogenin aglycone at the 7 and 4' positions via O-glycosidic bonds. This glycosylation significantly impacts the compound's solubility and bioavailability compared to its aglycone.

Table 1: Chemical and Structural Properties of this compound

| Property | Value |

| Molecular Formula | C27H32O16 |

| Molecular Weight | 612.53 g/mol |

| Aglycone | Steppogenin |

| Glycosidic Moieties | Two β-D-glucose units |

| Linkage Positions | 7 and 4' |

| Flavonoid Subclass | Flavanone |

Significance as a Bioactive Natural Product Derived from Botanical Sources

The significance of this compound stems from its identification as a bioactive compound isolated from plant sources. Natural products, including flavonoid glycosides, are a rich source of lead compounds for drug discovery and development.

The primary botanical source of this compound is the roots of Morus nigra, commonly known as black mulberry. nih.gov The root bark of Morus species has a long history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive compounds, including various flavonoids and stilbenoids. nih.gov

The bioactivity of flavonoid glycosides is a subject of intense research, with studies exploring their antioxidant, anti-inflammatory, and enzyme inhibitory properties. The presence of sugar moieties can influence the interaction of these compounds with biological targets.

Scope of Academic Research on this compound

Academic research on this compound has primarily focused on its isolation, structural elucidation, and evaluation of its biological activities. A notable study by Zheng and colleagues in 2010 systematically investigated the tyrosinase inhibitory constituents from the roots of Morus nigra. nih.gov

In this study, this compound was one of twenty-nine phenolic compounds isolated and identified. nih.gov The researchers evaluated the ability of these compounds to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The study found that this compound exhibited tyrosinase inhibitory activity. nih.gov

Table 2: Reported Research Findings on this compound

| Research Area | Key Findings | Reference |

| Isolation and Source | Isolated from the 95% ethanol (B145695) extract of the roots of Morus nigra. | nih.gov |

| Structural Elucidation | Structure identified using mass spectrometry and NMR spectroscopy. | nih.gov |

| Biological Activity | Demonstrated tyrosinase inhibitory activity. | nih.gov |

While the research on this specific diglucoside is not as extensive as for some other flavonoids, its identification as an enzyme inhibitor highlights its potential for further investigation in the context of hyperpigmentation disorders and other applications. The study by Zheng et al. provides a foundational piece of research that underscores the potential of this natural product. nih.gov Further research is warranted to explore other potential biological activities and to fully understand its structure-activity relationships.

Structure

3D Structure

属性

分子式 |

C27H32O16 |

|---|---|

分子量 |

612.5 g/mol |

IUPAC 名称 |

(2S)-5-hydroxy-2-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-9-1-2-11(12(30)3-9)15-6-14(32)19-13(31)4-10(5-16(19)41-15)40-27-25(38)23(36)21(34)18(8-29)43-27/h1-5,15,17-18,20-31,33-38H,6-8H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |

InChI 键 |

ZJKGZYLOMWQQSY-YGEVQDKLSA-N |

手性 SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

规范 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O |

产品来源 |

United States |

Natural Occurrence and Advanced Extraction Methodologies of Steppogenin 7,4 Di O Beta D Glucoside

Botanical Distribution and Isolation from Specific Plant Species

Steppogenin-7,4'-di-O-beta-D-glucoside is a naturally occurring phytochemical found within a select group of plants. medchemexpress.com Its isolation has been documented from various species, highlighting the botanical diversity of its sources. The compound is notably present in members of the Moraceae family, such as Morus nigra (Black Mulberry) and Morus alba (White Mulberry), as well as in Maclura tinctoria (Old Fustic). medchemexpress.comnih.govu-szeged.hu

The following table summarizes the key plant sources from which this compound and its related compounds have been isolated.

| Plant Species | Family | Plant Part | Isolated Compound(s) |

| Morus nigra (Black Mulberry) | Moraceae | Roots | This compound |

| Morus alba (White Mulberry) | Moraceae | Stems, Root Bark | Steppogenin (B192451), other flavonoids |

| Maclura tinctoria (Old Fustic) | Moraceae | Bark | Steppogenin 4'-O-beta-D-glucoside, Steppogenin |

Optimized Extraction Protocols

The journey from a botanical source to a purified compound involves meticulous extraction and separation protocols. These methods are designed to efficiently remove the target molecule from the complex matrix of plant material.

Solvent extraction is a foundational step in the isolation of natural products. For flavonoids like this compound, polar solvents are typically employed due to the hydrophilic nature of the glycoside moieties.

Methanol (B129727) is a commonly used solvent for the initial extraction process. e-nps.or.krdntb.gov.ua For instance, the dried and powdered stems of Morus nigra have been extracted using 90% aqueous ethanol (B145695) under reflux conditions. d-nb.info This initial crude extract is then often subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate (B1210297), and n-butanol, to achieve a preliminary separation of compounds based on their polarity. d-nb.info In studies on Morus alba, an ethyl acetate extract was specifically targeted for containing a high amount of steppogenin. e-nps.or.krresearchgate.net

Following initial extraction, advanced chromatographic techniques are essential for the isolation and purification of this compound to a high degree of purity.

A combination of different chromatographic methods is typically employed to navigate the complexity of the plant extract.

Silica (B1680970) Gel Chromatography: This is a common initial step for fractionating the crude extract. The extract is loaded onto a silica gel column and eluted with a gradient of solvents, often a mixture like dichloromethane-methanol or petroleum ether-acetone. d-nb.info This separates the mixture into several fractions based on the differential adsorption of the compounds to the silica.

Sephadex LH-20 Chromatography: This size-exclusion chromatography technique is particularly effective for separating flavonoids and other phenolic compounds. nih.govauctoresonline.org It is frequently used as a subsequent purification step. nih.gov The separation is based on the molecular size of the compounds, with smaller molecules entering the pores of the Sephadex beads and thus eluting later. Methanol is a common eluent for this technique when purifying flavonoids. dntb.gov.uanih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, especially preparative HPLC, is a high-resolution technique often used in the final stages of purification to obtain the compound of interest in a highly pure form. nih.govmdpi.comnih.gov A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient mixture of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol or acetonitrile. e-nps.or.kr The use of a Diode Array Detector (DAD) allows for the simultaneous quantification and spectral analysis of the separated compounds. e-nps.or.krresearchgate.net

The following table outlines a typical chromatographic workflow for the purification of flavonoid glycosides.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Principle of Separation |

| Silica Gel Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., Dichloromethane-Methanol) | Adsorption |

| Sephadex LH-20 | Sephadex LH-20 | Methanol, Ethanol | Size Exclusion / Partition |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Gradient of acidified water and Methanol/Acetonitrile | Partition |

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from a natural source. nih.govresearchgate.net This method involves systematically testing the biological activity of the fractions obtained at each stage of the separation process. The fractions that exhibit the desired activity are then subjected to further purification. nih.govmdpi.com

For example, if the goal is to isolate compounds with a specific enzymatic inhibitory effect, each fraction from the initial silica gel chromatography would be tested for this activity. nih.govnih.gov The most active fraction is then selected for the next purification step, such as Sephadex LH-20 chromatography. This process is repeated, with each step enriching the concentration of the active compound(s), until a pure, active molecule like this compound is isolated. mdpi.com This targeted approach not only facilitates the discovery of new bioactive compounds but also ensures that the purification efforts are focused on the most promising components of the extract.

Spectroscopic Elucidation and Structural Confirmation of Steppogenin 7,4 Di O Beta D Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a compound like Steppogenin-7,4'-di-O-beta-D-glucoside, which consists of a flavanone (B1672756) aglycone (steppogenin) and two glucose units, NMR is indispensable for assigning the positions of the sugar moieties and confirming their stereochemistry.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A and B rings of the flavanone core, the protons of the heterocyclic C-ring, and the protons of the two glucoside units. The anomeric protons of the glucose units are particularly diagnostic, with their chemical shift and coupling constants revealing the β-configuration of the glycosidic linkages.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) helps identify proton-proton coupling networks within the flavanone and glucose units.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting different structural fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC spectra would be used to confirm the points of attachment of the glucose units to the steppogenin (B192451) core by observing correlations between the anomeric protons of the sugars and the carbons at the 7 and 4' positions of the aglycone.

Detailed ¹H and ¹³C NMR data, while not publicly available in comprehensive databases, would be presented in tabular format in a primary research article detailing the compound's isolation.

Interactive Table: Representative ¹³C NMR Chemical Shifts for Flavanone Glycosides (Note: This table is illustrative due to the absence of specific published data for this compound. Values are typical for related structures.)

| Atom | Chemical Shift (δ) ppm | Description |

| C-2 | ~79 | Flavanone C-ring |

| C-3 | ~43 | Flavanone C-ring |

| C-4 | ~197 | Carbonyl Carbon |

| C-5 | ~163 | A-ring Carbon |

| C-7 | ~165 | A-ring Carbon (glycosylated) |

| C-4' | ~158 | B-ring Carbon (glycosylated) |

| C-1'' | ~100 | Anomeric Carbon (Glucose 1) |

| C-1''' | ~100 | Anomeric Carbon (Glucose 2) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination (e.g., HR-ESIMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, with a formula of C₂₇H₃₂O₁₆, HR-ESIMS would show a pseudomolecular ion [M+H]⁺ or [M-H]⁻ corresponding to its exact mass.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. In the case of a di-glycoside like this compound, the fragmentation pattern would be expected to show sequential losses of the glucose units (each corresponding to a mass loss of 162 Da). This confirms the presence of two hexose (B10828440) sugars and provides evidence for the structure of the aglycone.

Interactive Table: Expected HR-ESIMS Fragmentation for this compound

| Ion | Formula | Mass (Da) | Description |

| [M-H]⁻ | C₂₇H₃₁O₁₆⁻ | 611.1618 | Deprotonated molecular ion |

| [M-H-162]⁻ | C₂₁H₁₉O₁₁⁻ | 449.0984 | Loss of one glucose unit |

| [M-H-324]⁻ | C₁₅H₁₁O₆⁻ | 287.0561 | Loss of both glucose units (aglycone) |

Ancillary Spectroscopic Methods for Complementary Structural Information (e.g., UV-Vis, IR)

While NMR and MS provide the core structural data, other spectroscopic methods offer valuable complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a flavonoid provides information about its chromophore system, which is characteristic of the flavanone skeleton. Flavanones typically exhibit two main absorption bands: Band I (usually 300-330 nm) and Band II (usually 270-295 nm). The exact positions of these absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Hydroxyl (-OH) groups: A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups on the flavanone and sugar moieties.

Carbonyl (C=O) group: A strong absorption band around 1650 cm⁻¹ corresponding to the C-4 ketone of the flavanone core.

Aromatic C=C bonds: Absorptions in the 1600-1450 cm⁻¹ region.

C-O bonds: Strong absorptions in the 1250-1000 cm⁻¹ region, characteristic of the ether linkages of the glycosides and the alcohol groups.

Pharmacological Activities and Molecular Mechanisms of Steppogenin 7,4 Di O Beta D Glucoside Preclinical Investigations

Anticancer and Anti-proliferative Effects

While direct studies on Steppogenin-7,4'-di-O-beta-D-glucoside are limited, research into its aglycone, Steppogenin (B192451), has revealed significant anti-proliferative and anticancer properties, particularly through the inhibition of angiogenesis, a critical process in tumor growth and metastasis.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HO-8910 ovarian cancer cells)

Currently, there is no publicly available scientific literature detailing the in vitro cytotoxic effects of this compound or Steppogenin specifically on the HO-8910 human ovarian cancer cell line. Further research is required to determine its direct cytotoxic potential against this and other cancer cell lines.

Cellular Apoptosis Induction Mechanisms

The precise mechanisms by which this compound may induce cellular apoptosis have not been extensively studied. However, the broader class of flavonoids is known to trigger apoptosis in cancer cells through various pathways. For instance, related flavonoid glucosides have been shown to induce apoptosis, marked by an increase in the sub-G0/G1 cell population, chromatin condensation, and the formation of apoptotic bodies. medchemexpress.comnih.gov Apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, which are key executioner proteins in the apoptotic process. jmb.or.kr

Modulation of Cell Cycle Progression (e.g., G0/G1 or G2/M arrest)

The effect of this compound on cell cycle progression in cancer cells is not yet documented. However, studies on other flavonoid glucosides have demonstrated the ability to modulate the cell cycle. For example, some flavonoid glucosides can provoke an increase in the proportion of cells in the sub-G0/G1, S, and G2/M phases, with a corresponding significant decrease in the G0/G1 phase, indicating cell cycle arrest and the induction of apoptosis. medchemexpress.com The regulation of the cell cycle is a crucial target in cancer therapy, as uncontrolled cell proliferation is a hallmark of cancer.

Impact on Key Oncogenic Signaling Pathways (e.g., PI3K/Akt, MAPK, Wnt/β-catenin)

Preclinical investigations have shown that the aglycone, Steppogenin, can modulate key signaling pathways involved in cancer progression. It has been found to inhibit the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α) in tumor cells under hypoxic conditions. HIF-1α is a critical transcription factor that allows tumors to adapt to low-oxygen environments and promotes angiogenesis.

Furthermore, Steppogenin has been identified as an inhibitor of the Delta-like ligand 4 (DLL4)/Notch1 signaling pathway in endothelial cells. The DLL4/Notch pathway is crucial for regulating vascular sprouting during angiogenesis. By inhibiting both HIF-1α in tumors and DLL4/Notch1 signaling in the endothelium, Steppogenin demonstrates a dual anti-angiogenic effect, which is vital for suppressing tumor growth.

While direct evidence of this compound's impact on PI3K/Akt or Wnt/β-catenin pathways in cancer is lacking, Steppogenin has been shown to modulate the p38 MAPK pathway in the context of melanogenesis in B16-F10 melanoma cells.

Influence on Gene Expression Profiles Associated with Carcinogenesis

The inhibitory action of Steppogenin on the HIF-1α and DLL4/Notch1 signaling pathways directly influences the expression of genes associated with carcinogenesis. By suppressing HIF-1α, Steppogenin can downregulate the expression of its target genes, which are involved in critical processes for tumor survival and growth, such as angiogenesis, glucose metabolism, and cell proliferation. Its inhibition of the DLL4/Notch1 pathway further impacts the expression of genes essential for the formation of new blood vessels that supply tumors.

Tyrosinase Inhibitory and Anti-melanogenesis Potential

Significant research has been conducted on the ability of Steppogenin, the aglycone of this compound, to inhibit the enzyme tyrosinase and consequently reduce melanin (B1238610) production.

Tyrosinase is the key enzyme responsible for the rate-limiting step in melanin biosynthesis. nih.gov Its inhibition is a primary strategy for addressing hyperpigmentation disorders and is of great interest in the cosmetics industry. Steppogenin has been identified as a potent tyrosinase inhibitor, demonstrating stronger activity than the commonly used skin-lightening agent, kojic acid. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Steppogenin

| Compound | IC50 (μM) | Source |

|---|---|---|

| Steppogenin | 7.50 ± 0.50 | nih.gov |

| Kojic Acid (Control) | 44.60 ± 0.40 | nih.gov |

In studies using B16-F10 mouse melanoma cells, Steppogenin demonstrated a dose-dependent inhibition of melanin production. This effect was attributed to the suppression of intracellular tyrosinase activity and the downregulation of key melanogenic proteins, including the Microphthalmia-associated transcription factor (MITF) and Tyrosinase-related protein 1 (TRP-1). Mechanistically, Steppogenin was found to modulate the CREB and p38 signaling pathways, which are upstream regulators of MITF expression, to exert its anti-melanogenesis effects.

Enzyme Kinetic Studies of Tyrosinase Inhibition

Steppogenin, a related flavanone (B1672756), has demonstrated potent inhibitory activity against tyrosinase, the key enzyme in melanin synthesis. Kinetic studies have shown that compounds structurally similar to this compound act as inhibitors of tyrosinase. For instance, the flavanone steppogenin shows a strong tyrosinase inhibitory activity with an IC50 value of 0.98 ± 0.01 µM. Other related flavanones, such as norartocarpetin, exhibit competitive inhibition of tyrosinase. This suggests that the flavanone structure, which is central to this compound, is crucial for binding to the enzyme's active site. The mode of inhibition for many flavonoids involves chelating the copper ions within the tyrosinase active site, which is essential for its catalytic function.

Mechanisms of Action on Melanin Biosynthesis Pathway

The inhibitory effects of compounds related to this compound extend beyond direct enzyme inhibition to the regulation of the entire melanin biosynthesis pathway. In preclinical models using B16 melanoma cells, a common model for studying melanogenesis, the parent compound steppogenin has been shown to decrease melanin production in a dose-dependent manner. This effect is achieved by suppressing intracellular tyrosinase activity and downregulating the expression of key melanogenic proteins, including microphthalmia-associated transcription factor (MITF) and tyrosinase-related protein 1 (TRP-1). The activation of melanocytes by stimuli like alpha-melanocyte stimulating hormone (α-MSH) is a known trigger for melanin production. Steppogenin has been observed to modulate signaling pathways, such as CREB and p38, which are activated by α-MSH in B16-F10 melanoma cells, thereby exerting its anti-melanogenesis effects.

Antioxidant Activities and Oxidative Stress Modulation

Free Radical Scavenging Capabilities (e.g., DPPH)

This compound belongs to the flavonoid family, a class of compounds well-regarded for their antioxidant properties. The primary mechanism of this antioxidant activity is their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate this capability. While direct data for this compound is limited, related flavonoid glycosides have demonstrated significant DPPH radical scavenging activity. For example, steppogenin has been shown to possess intracellular free radical scavenging potential against oxidative stress induced by hydrogen peroxide in both B16-F10 melanoma cells and primary human keratinocytes. This activity is concentration-dependent and highlights the role of the flavonoid structure in neutralizing harmful reactive oxygen species (ROS).

Regulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, certain polyphenols can modulate the body's own defense systems against oxidative stress by activating endogenous antioxidant enzymes. Compounds structurally related to this compound, such as resveratrol (B1683913) and its glycosylated derivatives, have been shown to activate these enzymatic pathways. This includes upregulating the nuclear factor E2-related factor (Nrf2) antioxidant defense pathway, which controls the expression of a suite of antioxidant and detoxification genes. While specific studies on this compound are not detailed in the provided results, the known activities of similar flavonoids suggest a potential role in enhancing the expression and activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby providing an indirect but potent antioxidant effect.

Anti-inflammatory Modulations

Inhibition of Inflammatory Mediators (e.g., NO, cytokines)

The anti-inflammatory properties of flavonoid glycosides are well-documented. They can exert these effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and various pro-inflammatory cytokines. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, various plant extracts rich in flavonoids have been shown to significantly inhibit NO production. For instance, cyanidin (B77932) 3-O-beta-D-glucoside, an anthocyanin, has been demonstrated to suppress the elevation of NO, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6 in inflammatory models. This suppression is often linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme at the protein level. Given the structural similarities, it is plausible that this compound shares these mechanisms for modulating inflammatory responses.

Effects on Inflammatory Signaling Pathways

Preclinical investigations into the pharmacological activities of this compound and its aglycone, steppogenin, are still in nascent stages, with much of the current understanding extrapolated from the broader class of prenylated flavonoids. These compounds are recognized for their potential to modulate various inflammatory signaling pathways, which are crucial in the pathogenesis of numerous chronic diseases. nih.govmdpi.com

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with key signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.combohrium.com Prenylated flavonoids, a unique subgroup to which steppogenin belongs, have demonstrated notable anti-inflammatory properties. For instance, some prenylated flavonoids have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in macrophage cell lines. nih.gov This inhibition is often achieved through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response. nih.gov

While direct evidence for this compound is limited, research on its aglycone, steppogenin, has shown it inhibits the transcriptional activity of hypoxia-inducible factor-1α (HIF-1α). nih.gov HIF-1α is a key transcription factor in cellular adaptation to hypoxia and is also implicated in inflammatory processes. By inhibiting HIF-1α, steppogenin may disrupt the signaling cascade that leads to the expression of various inflammatory genes. nih.gov

The structural characteristics of prenylated flavonoids, particularly the presence of the prenyl group, are thought to enhance their interaction with cellular membranes and proteins, thereby increasing their bioactivity compared to their non-prenylated counterparts. nih.govresearchgate.net This enhanced lipophilicity may facilitate their access to intracellular signaling molecules involved in inflammation. nih.gov

| Signaling Pathway | General Effect of Prenylated Flavonoids | Specific Findings Related to Steppogenin |

| NF-κB | Inhibition of activation, leading to decreased production of pro-inflammatory cytokines. mdpi.com | No direct studies reported. |

| MAPK | Attenuation of various MAPK signaling pathways involved in inflammation. mdpi.com | No direct studies reported. |

| Nrf2/HO-1 | Activation of this pathway, leading to antioxidant and anti-inflammatory effects. nih.gov | No direct studies reported. |

| HIF-1α | Not broadly reported for the class. | Inhibition of transcriptional activity. nih.gov |

Neuroprotective Properties (as a class-specific activity of prenylated flavonoids)

The neuroprotective potential of this compound is primarily inferred from the activities of the broader class of prenylated flavonoids. nih.govresearchgate.net These compounds have garnered significant interest for their potential to protect neurons from damage and degeneration. nih.govmdpi.com The mechanisms underlying these neuroprotective effects are multifaceted and involve the modulation of various cellular and molecular pathways. nih.gov

One of the key mechanisms by which flavonoids, including their prenylated derivatives, are thought to exert neuroprotection is through their antioxidant and anti-inflammatory properties. mdpi.com By scavenging reactive oxygen species (ROS) and suppressing neuroinflammatory processes, these compounds can mitigate the neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comnih.gov

Furthermore, prenylated flavonoids have been shown to interact with critical protein and lipid kinase signaling cascades within the brain. nih.gov This interaction can lead to the inhibition of apoptotic pathways and the promotion of neuronal survival and synaptic plasticity. nih.gov Some prenylated flavonoids have demonstrated the ability to inhibit cholinesterase enzymes, which is a therapeutic target in Alzheimer's disease. mdpi.com

The presence of the prenyl group is believed to enhance the bioavailability of flavonoids in the brain due to increased lipophilicity, allowing them to cross the blood-brain barrier more effectively. nih.gov Cudraflavone B, a prenylated flavonoid, has shown neuroprotective effects against glutamate-induced neurotoxicity in hippocampal cells. mdpi.com

| Neuroprotective Mechanism | Observed Effects of Prenylated Flavonoids |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS) to reduce oxidative stress in the brain. nih.gov |

| Anti-inflammatory Action | Suppression of neuroinflammatory pathways and reduction of pro-inflammatory cytokine production. mdpi.com |

| Modulation of Signaling Pathways | Interaction with kinase signaling cascades to promote neuronal survival and inhibit apoptosis. nih.gov |

| Enzyme Inhibition | Inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. mdpi.com |

Other Emerging Bioactivities of Relevance to the Flavonoid Class (e.g., Antihyperglycemic, Hepatoprotective)

Beyond their anti-inflammatory and neuroprotective potential, emerging preclinical evidence suggests that prenylated flavonoids, as a class, possess other significant bioactivities, including antihyperglycemic and hepatoprotective effects. nih.gov

Antihyperglycemic Activity

Several studies have highlighted the potential of prenylated flavonoids in the management of hyperglycemia. nih.gov These compounds can influence glucose metabolism through various mechanisms. One notable mechanism is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose. researchgate.netmdpi.com By inhibiting this enzyme, prenylated flavonoids can delay glucose absorption and reduce postprandial blood glucose levels. mdpi.com

For example, several prenylated isoflavonoids isolated from Maclura tricuspidata demonstrated strong inhibitory effects on α-glucosidase. researchgate.netmdpi.com Another O-prenylated flavonoid from Melicope lunu-ankenda was found to lower blood glucose levels in diabetic rats by stimulating insulin (B600854) release from pancreatic β-cells. nih.gov The structural features of these flavonoids, including the presence and position of the prenyl group, appear to be important for their α-glucosidase inhibitory activity. researchgate.netnih.gov

| Compound/Source | Observed Antihyperglycemic Effect | Proposed Mechanism |

| Prenylated isoflavonoids (Maclura tricuspidata) | Strong inhibition of α-glucosidase. researchgate.netmdpi.com | Competitive inhibition of the enzyme. |

| O-prenylated flavonoid (Melicope lunu-ankenda) | Lowered blood glucose in diabetic rats. nih.gov | Stimulation of insulin release. nih.gov |

| Kuwanon E | Potent in vitro inhibitory activity against COX-2, which is linked to inflammation in diabetes. nih.gov | Enzyme inhibition. |

Hepatoprotective Effects

The liver-protective properties of flavonoids are well-documented, and prenylated flavonoids are no exception. nih.govnih.gov Their hepatoprotective effects are largely attributed to their potent antioxidant and anti-inflammatory activities. nih.gov They can protect liver cells from damage induced by toxins and oxidative stress by neutralizing free radicals and enhancing the endogenous antioxidant defense systems. nih.govnih.gov

Flavonoids have been shown to modulate signaling pathways involved in liver injury, such as the Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes. nih.gov While direct studies on this compound are lacking, the general hepatoprotective activities of flavonoids suggest that it may also possess similar properties. nih.govnih.gov Flavonoids found in Morus species, the plant family from which steppogenin is isolated, have been reported to have hepatoprotective effects. researchgate.net

| Hepatoprotective Mechanism | General Effects of Flavonoids |

| Antioxidant Activity | Scavenging of free radicals and reduction of oxidative stress in the liver. nih.govnih.gov |

| Anti-inflammatory Action | Modulation of inflammatory pathways to reduce liver inflammation. researchgate.net |

| Modulation of Nrf2 Pathway | Activation of Nrf2 to upregulate antioxidant and cytoprotective genes. nih.gov |

Analytical Methodologies for Detection and Quantification of Steppogenin 7,4 Di O Beta D Glucoside in Biological and Plant Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the definitive identification and quantification of Steppogenin-7,4'-di-O-beta-D-glucoside, even at trace levels in complex matrices. The development of a robust LC-MS/MS method involves meticulous optimization of chromatographic separation and mass spectrometric detection parameters, followed by a thorough validation process to ensure the reliability of the results.

A typical LC-MS/MS method for a flavonoid glycoside like this compound would be developed on a system comprising a high-performance liquid chromatograph interfaced with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. uu.nlnih.gov The separation is generally achieved on a reversed-phase C18 column. uu.nlnih.gov The mobile phase often consists of a gradient elution using a mixture of an aqueous solution containing a small percentage of formic acid (to improve ionization and peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. uu.nl

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For this compound (molecular formula C27H32O16, molecular weight 612.53 g/mol ), specific precursor-to-product ion transitions would be determined. medchemexpress.com The precursor ion would correspond to the protonated or deprotonated molecule ([M+H]+ or [M-H]-), and the product ions would be generated by fragmentation of the precursor ion in the collision cell.

Method validation is performed according to established guidelines to demonstrate its suitability for the intended purpose. youtube.com Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. youtube.com

Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration. nih.gov

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. youtube.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Stability: The stability of the analyte in the sample matrix under various storage and processing conditions. nih.govyoutube.com

The following table outlines typical parameters for an LC-MS/MS method for a similar flavonoid glycoside, which could be adapted for this compound.

| Parameter | Typical Value/Condition |

| LC System | High-Performance Liquid Chromatograph |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3.5 µm) uu.nl |

| Mobile Phase | A: 0.1% Formic acid in water, B: Methanol or Acetonitrile uu.nl |

| Elution | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity (r²) | ≥ 0.99 nih.gov |

| Precision (%RSD) | < 15% nih.gov |

| Accuracy (%RE) | ± 15% nih.gov |

Application of High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a widely used and reliable technique for the quantitative analysis and purity assessment of this compound in plant extracts and pharmaceutical preparations.

For quantitative analysis, a validated HPLC method is essential. The development of such a method involves optimizing the separation conditions to achieve a well-resolved peak for this compound, free from interference from other compounds in the sample. A reversed-phase C18 column is commonly employed, with a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like methanol or acetonitrile. nih.gov The detection wavelength is selected based on the UV absorbance maximum of the analyte.

The method is validated for linearity, precision, accuracy, and robustness. A calibration curve is constructed by plotting the peak area against the concentration of a certified reference standard of this compound. This curve is then used to determine the concentration of the compound in unknown samples.

For purity analysis, HPLC is used to separate this compound from any related impurities, degradation products, or co-occurring compounds. The peak area percentage of the main compound relative to the total area of all peaks in the chromatogram provides an estimation of its purity.

A representative HPLC method for the analysis of a similar flavonoid glycoside is detailed in the table below.

| Parameter | Typical Value/Condition |

| LC System | High-Performance Liquid Chromatograph |

| Detector | UV or Diode Array Detector (DAD) |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.2% Phosphoric Acid (1:1, v/v) nih.gov |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~350 nm nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Linearity Range | e.g., 0.1 - 20.0 µg/mL nih.gov |

| Intra-day Precision (%RSD) | < 12% nih.gov |

| Inter-day Precision (%RSD) | < 10% nih.gov |

| Extraction Recovery | > 90% nih.gov |

Spectrophotometric and Other Quantitative Approaches

While chromatographic techniques offer high specificity, spectrophotometric methods provide a simpler and more cost-effective approach for the quantification of total flavonoid glycosides, including this compound, in plant extracts.

One common spectrophotometric method is based on the formation of a colored complex between the flavonoid and a reagent, most frequently aluminum chloride (AlCl3). nih.gov In this method, the absorbance of the resulting complex is measured at a specific wavelength, which is proportional to the concentration of the flavonoids in the sample. The quantification is typically expressed in terms of a standard equivalent, such as quercetin (B1663063) or luteolin-7-glycoside. nih.gov

The procedure generally involves extracting the compound from the plant matrix using a suitable solvent, such as ethanol (B145695). nih.gov An aliquot of the extract is then mixed with the aluminum chloride solution, and after an incubation period to allow for complex formation, the absorbance is measured using a spectrophotometer. nih.gov A calibration curve is prepared using a standard flavonoid to determine the total flavonoid content.

It is important to note that this method is not specific for this compound and measures the total flavonoid content that reacts with the reagent. Therefore, it is more suitable for screening purposes or for the quality control of extracts where the flavonoid profile is well-characterized.

The table below summarizes the key aspects of a typical spectrophotometric method for total flavonoid determination.

| Parameter | Typical Value/Condition |

| Instrument | UV-Visible Spectrophotometer |

| Reagent | 2% Aluminum Chloride (AlCl3) solution nih.gov |

| Solvent | 70% Ethanol nih.gov |

| Wavelength of Measurement | Around 402 nm (dependent on the complex formed) nih.gov |

| Standard for Calibration | Luteolin-7-glycoside or other suitable flavonoid standard nih.gov |

| Incubation Time | Approximately 40 minutes nih.gov |

Pharmacokinetic and Biopharmaceutical Aspects of Steppogenin 7,4 Di O Beta D Glucoside Preclinical Context

Absorption Mechanisms in Animal Models (e.g., intestinal absorption, oral bioavailability)

Preclinical studies investigating the specific absorption mechanisms of Steppogenin-7,4'-di-O-beta-D-glucoside are limited. However, based on the general behavior of flavonoid glucosides, it is hypothesized that its absorption is a complex process. Typically, large glycosylated flavonoids are not readily absorbed in their intact form due to their hydrophilicity and high molecular weight. The primary route of absorption likely involves initial hydrolysis of the glycosidic bonds by intestinal microflora in the large intestine, or to a lesser extent by lactase-phlorizin hydrolase in the small intestine. This enzymatic action would release the aglycone, steppogenin (B192451), which is more lipophilic and can be absorbed through passive diffusion across the intestinal epithelium.

The oral bioavailability of many flavonoid glucosides is generally low and variable. This is attributed to several factors including poor membrane permeability of the glycoside form, susceptibility to enzymatic degradation in the gastrointestinal tract, and significant first-pass metabolism in both the intestinal wall and the liver.

Distribution Patterns and Tissue Accumulation

Following absorption, the distribution of this compound and its metabolites would be influenced by their physicochemical properties. The aglycone, steppogenin, being more lipophilic, is expected to have a wider distribution into various tissues compared to the polar glucoside form. Preclinical studies on other flavonoid aglycones have shown distribution to organs such as the liver, kidneys, and adipose tissue. The extent of tissue accumulation would depend on the affinity of the compound for cellular components and the efficiency of elimination processes. Due to the lack of specific studies on this compound, its precise tissue distribution and accumulation patterns in animal models remain to be elucidated.

Metabolic Pathways (e.g., Glucuronidation, Sulfation, Role of Phase I/II Enzymes)

The metabolism of this compound is anticipated to follow the established pathways for flavonoids. After the initial deglycosylation to steppogenin, the aglycone would undergo extensive Phase I and Phase II metabolism.

Phase I Metabolism: The aglycone may be subject to hydroxylation, demethylation, or other oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver and intestinal mucosa.

Phase II Metabolism: This is the major metabolic route for flavonoids. The hydroxyl groups on the steppogenin aglycone are readily conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation). These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are more water-soluble, facilitating their excretion.

The specific isoforms of CYP, UGT, and SULT enzymes involved in the metabolism of steppogenin have not been identified.

Excretion Routes and Elimination Kinetics

The primary routes of excretion for flavonoid metabolites are through the bile and urine. The water-soluble glucuronide and sulfate conjugates of steppogenin are expected to be eliminated primarily via the kidneys into the urine. Biliary excretion into the feces is also a significant pathway, especially for higher molecular weight conjugates. The elimination kinetics, including the half-life of this compound and its metabolites in preclinical models, have not been reported. These parameters would be dependent on the rates of absorption, metabolism, and excretion.

Influence of Transporters (e.g., P-glycoprotein efflux) and First-Pass Metabolism on Bioavailability

The bioavailability of this compound is likely to be significantly impacted by efflux transporters and first-pass metabolism.

P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter present on the apical membrane of intestinal enterocytes. It actively pumps a wide range of xenobiotics, including some flavonoids, back into the intestinal lumen, thereby limiting their absorption. tg.org.au If this compound or its aglycone is a substrate for P-gp, this would contribute to its low oral bioavailability.

First-Pass Metabolism: As previously mentioned, extensive metabolism in the intestinal wall and the liver (first-pass effect) before the compound reaches systemic circulation is a major determinant of the bioavailability of flavonoids. The enzymatic conjugation reactions (glucuronidation and sulfation) are highly efficient and can significantly reduce the amount of the active aglycone entering the bloodstream.

Strategies for Enhancing Bioavailability (e.g., co-administration with inhibitors)

Several strategies could potentially be employed to enhance the oral bioavailability of this compound in a preclinical setting.

Co-administration with Enzyme Inhibitors: The co-administration of inhibitors of Phase II metabolic enzymes (e.g., UGTs and SULTs) could decrease the rate of conjugation of the steppogenin aglycone, leading to higher plasma concentrations.

Co-administration with P-gp Inhibitors: If the compound is a substrate for P-gp, its absorption could be enhanced by co-administration with a P-gp inhibitor, such as verapamil (B1683045) or certain pharmaceutical excipients. tg.org.au These inhibitors would block the efflux of the compound back into the intestinal lumen, thereby increasing its net absorption.

Formulation Strategies: The use of novel drug delivery systems, such as nanoparticles, liposomes, or solid lipid nanoparticles, could protect the compound from degradation in the gastrointestinal tract and enhance its absorption.

It is important to note that these are general strategies for enhancing flavonoid bioavailability and their specific effectiveness for this compound would require experimental validation in animal models.

Future Research Perspectives and Potential Applications of Steppogenin 7,4 Di O Beta D Glucoside

Elucidation of Novel Molecular Targets and Signaling Pathways

A crucial direction for future research lies in identifying the precise molecular targets and signaling pathways modulated by Steppogenin-7,4'-di-O-beta-D-glucoside. The biological activity of its aglycone, steppogenin (B192451), has been linked to the inhibition of hypoxia-inducible factor-1α (HIF-1α) and Delta-like ligand 4 (DLL4), which are key regulators of angiogenesis. nih.gov Specifically, steppogenin has been shown to inhibit the transcriptional activity of HIF-1α under hypoxic conditions and suppress the expression of vascular endothelial growth factor (VEGF)-induced DLL4 in vascular endothelial cells. nih.gov

Future investigations should aim to determine if this compound acts as a prodrug that is metabolized to steppogenin to exert these effects, or if the glycoside itself possesses unique molecular targets. Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) could be employed to identify direct binding partners of the compound. Furthermore, exploring its impact on various signaling cascades beyond angiogenesis, such as inflammatory pathways (e.g., NF-κB, MAPK) and cell survival pathways (e.g., PI3K/Akt), will be essential to build a comprehensive profile of its mechanism of action.

Advanced Preclinical Disease Models for Efficacy and Mechanism Studies

To translate the potential of this compound into tangible therapeutic applications, rigorous evaluation in advanced preclinical disease models is necessary. Given the anti-angiogenic activity of its aglycone, promising areas of investigation include oncology and ophthalmology. nih.govresearchgate.net

In oncology, the efficacy of this compound could be tested in patient-derived xenograft (PDX) models of various solid tumors. These models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, more accurately reflect the heterogeneity and complexity of human cancers. In such studies, key endpoints would include tumor growth inhibition, reduction in microvessel density, and modulation of relevant biomarkers.

For ophthalmological applications, animal models of neovascular eye diseases, such as laser-induced choroidal neovascularization (CNV) in rodents, could be utilized to assess the compound's ability to inhibit abnormal blood vessel growth in the retina.

Derivatization and Chemical Modification Strategies for Improved Bioactivity or Pharmacokinetics

The native form of this compound may not possess optimal pharmacological properties. Derivatization and chemical modification strategies can be employed to enhance its bioactivity, solubility, stability, and pharmacokinetic profile.

One approach could involve the selective modification of the glucose moieties. For instance, acylation or alkylation of the hydroxyl groups on the sugar rings could alter the compound's lipophilicity, potentially improving its cell membrane permeability and oral bioavailability. Another strategy could focus on modifying the flavanone (B1672756) core of the steppogenin aglycone, followed by glycosylation to produce novel analogs.

These synthetic derivatives would then need to be screened for enhanced biological activity and improved drug-like properties. Structure-activity relationship (SAR) studies would be critical in guiding the design of more potent and effective compounds.

Exploration of Synergistic Effects with Established Therapeutics

Investigating the synergistic effects of this compound with existing therapeutic agents could lead to the development of more effective combination therapies. For example, in the context of cancer treatment, combining an anti-angiogenic agent with conventional chemotherapy or targeted therapies can often yield superior outcomes.

Future studies could explore the combination of this compound with cytotoxic drugs or with other targeted agents that inhibit different aspects of tumor progression. In vitro checkerboard assays could be used to systematically assess for synergistic, additive, or antagonistic interactions. Promising combinations could then be advanced to in vivo studies using relevant animal models. The goal of such combination therapies would be to achieve greater efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing side effects.

Application of Omics Technologies in Bioactivity Research

The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive understanding of the biological effects of this compound.

Transcriptomics , through techniques like RNA sequencing (RNA-Seq), can reveal the global changes in gene expression in cells or tissues upon treatment with the compound. This can help to identify novel signaling pathways and biological processes that are modulated.

Proteomics can be used to study the changes in protein expression and post-translational modifications, offering insights into the functional consequences of the compound's activity.

Metabolomics , the study of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system and how it is altered by this compound.

Integrating data from these different omics platforms can help to construct a detailed systems-level understanding of the compound's mechanism of action and identify potential biomarkers for its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。